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molecular formula C12H15Cl2NO2 B193302 Phenylacetic acid mustard CAS No. 10477-72-2

Phenylacetic acid mustard

Cat. No. B193302
M. Wt: 276.16 g/mol
InChI Key: RQAFMLCWWGDNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962855B2

Procedure details

To a round bottom flask was added methyl 2-(4-(bis(2-chloroethyl)amino)phenyl)acetate (B-4) (3.4 g, 11.68 mmol), LiOH (1.7 g, 70.83 mmol), H2O (100 mL) and THF (50 mL). The reaction mixture was stirred at 50° C. for 2 h. After cooled down to r.t., the reaction mixture was adjusted with HCl (1 N) to pH7 and extracted with EtOAc (100 ml*2), the mixture was dried over Na2SO4 and concentrated under reduced pressure. The crude product (2.8 g) was used next step without further purification. LC-MS: (M+H)+=277;
Name
methyl 2-(4-(bis(2-chloroethyl)amino)phenyl)acetate
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][N:4]([CH2:16][CH2:17][Cl:18])[C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([O:14]C)=[O:13])=[CH:7][CH:6]=1.[Li+].[OH-].O.Cl>C1COCC1>[Cl:1][CH2:2][CH2:3][N:4]([CH2:16][CH2:17][Cl:18])[C:5]1[CH:6]=[CH:7][C:8]([CH2:11][C:12]([OH:14])=[O:13])=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
methyl 2-(4-(bis(2-chloroethyl)amino)phenyl)acetate
Quantity
3.4 g
Type
reactant
Smiles
ClCCN(C1=CC=C(C=C1)CC(=O)OC)CCCl
Name
Quantity
1.7 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled down to r.t.
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 ml*2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixture was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClCCN(C1=CC=C(C=C1)CC(=O)O)CCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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